Defined Stereochemistry: A Specific (2R,3R) Enantiomer, Not a Racemic Mixture
Ethyl (2R,3R)-2,3-epoxybutyrate (CAS 118712-09-7) is procured as a single, defined enantiomer. In contrast, the generic compound 'ethyl 2,3-epoxybutyrate' (CAS 19780-35-9) is often supplied as a racemic mixture of (2R,3R) and (2S,3S) forms . The procurement of the specific (2R,3R) enantiomer ensures the correct stereochemical input for asymmetric synthesis pathways, a feature not guaranteed by racemic or undefined 'trans' mixtures [1].
| Evidence Dimension | Stereochemical composition |
|---|---|
| Target Compound Data | Single (2R,3R) enantiomer |
| Comparator Or Baseline | Racemic mixture (ethyl 2,3-epoxybutyrate, CAS 19780-35-9) |
| Quantified Difference | Qualitative: Single enantiomer vs. 50:50 mixture |
| Conditions | Commercial product specification |
Why This Matters
Ensuring the correct stereochemistry is fundamental for applications in chiral pharmaceutical synthesis, preventing the formation of diastereomeric impurities and ensuring target product efficacy.
- [1] U.S. Patent 4,362,573 - Stabilized chlorinated solvents. Describes use of ethyl trans-2,3-epoxybutyrate as a mixture. View Source
